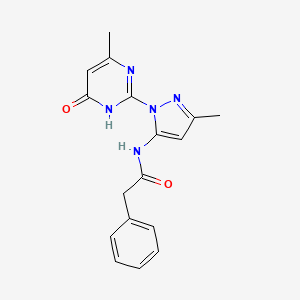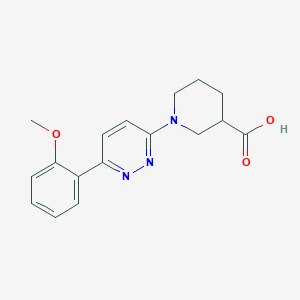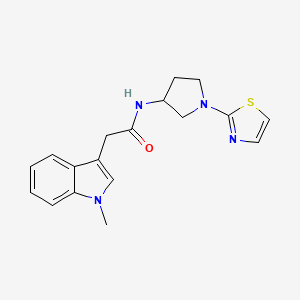![molecular formula C20H20N4O5 B3018322 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 921840-99-5](/img/structure/B3018322.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide, is a heterocyclic compound that appears to be structurally complex, featuring a pyrido[3,2-d]pyrimidin core, a benzo[d][1,3]dioxole moiety, and an acetamide group with an N-propyl substitution. This compound is likely to have been synthesized as part of efforts to explore novel heterocyclic compounds with potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, a new synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the compound , considering the presence of the benzo[d][1,3]dioxole moiety within its structure. The reaction conditions described involve the use of PdI2 and KI in N,N-dimethylacetamide (DMA) at elevated temperatures and pressures, indicating a need for specialized equipment and conditions for the synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides an unequivocal determination of the configuration around double bonds . Similarly, the structure of the compound could be analyzed using X-ray crystallography to confirm its geometry. Additionally, density functional theory (DFT) calculations, as performed in the study of a pyrazolo[1,5-c]pyrimidin derivative, could be used to optimize the molecular geometry and predict various properties of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the literature suggests that heterocyclic compounds containing pyrimidine rings can participate in a variety of chemical reactions. These may include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions, depending on the substituents and functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from spectroscopic and computational studies. For example, the related compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized using FT-IR, NMR, UV-Vis, and Mass spectroscopies . These techniques could be employed to determine the vibrational wavenumbers, chemical shifts, and molecular weight of the compound of interest. Additionally, DFT calculations can provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the reactivity and potential applications of the compound .
科学的研究の応用
Design and Synthesis of Analogues
Compounds with benzo[d][1,3]dioxol-5-ylmethyl and pyrido[3,2-d]pyrimidin components have been synthesized for potential therapeutic applications. For example, the study by Prasanthi, Prasad, and Bharathi (2013) developed dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives as anticonvulsants through the modification of isosteric analogues of isradipine and nifedipine, showing significant anticonvulsant and antioxidant activities for certain derivatives Design, synthesis and evaluation of dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates as potential anticonvulsants and their molecular properties prediction.
Potential Biological Activities
Compounds with similar structures have been evaluated for their antiproliferative, antimicrobial, and antiviral activities. For instance, a series of 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones synthesized by Li et al. (2020) demonstrated high activity against the wild-type HIV-1 strain, with certain compounds showing similar inhibitory potency to established antiviral drugs Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs.
Antimicrobial and Antioxidant Properties
Research on compounds with the thieno[3,2-d]pyrimidine moiety, such as those by Gomha, Mohamed, Zaki, Ewies, Elroby (2018), has shown that certain derivatives possess antimicrobial activities, indicating potential applications in combating microbial infections Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones.
Antiproliferative Activity
Compounds incorporating benzo[d][1,3]dioxol and pyrimidine rings have also been evaluated for their antiproliferative effects against cancer cell lines. Choura, Elghali, Bernard, Msalbi, Marco-Contelles, Aifa, Ismaili, Chabchoub (2022) synthesized a series of benzochromenopyrimidines and tested them against colorectal cancer cell lines, finding some compounds with potent inhibitory activity Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties.
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-2-7-21-17(25)11-23-14-4-3-8-22-18(14)19(26)24(20(23)27)10-13-5-6-15-16(9-13)29-12-28-15/h3-6,8-9H,2,7,10-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBQSGWYMCYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)
![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)




![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)